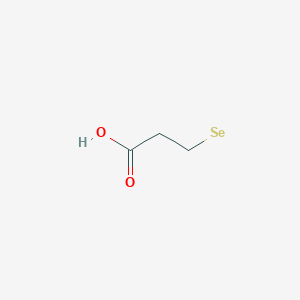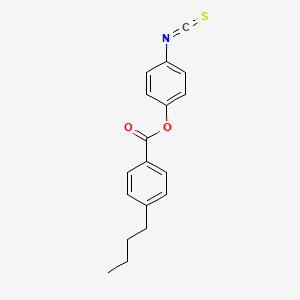![molecular formula C29H20N2O2 B14594423 1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- CAS No. 60532-91-4](/img/structure/B14594423.png)
1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrole ring, which is a five-membered ring with one nitrogen atom, and various phenyl groups attached to it
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a phenyl-substituted imine under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency .
Analyse Des Réactions Chimiques
1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Applications De Recherche Scientifique
1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has a similar pyrrole ring structure but with different substituents, leading to distinct chemical and biological properties.
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-: Another related compound with variations in the substituents attached to the pyrrole ring, resulting in unique reactivity and applications.
Propriétés
Numéro CAS |
60532-91-4 |
|---|---|
Formule moléculaire |
C29H20N2O2 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-(C,N-diphenylcarbonimidoyl)-1,5-diphenylpyrrole-2,3-dione |
InChI |
InChI=1S/C29H20N2O2/c32-28-25(26(21-13-5-1-6-14-21)30-23-17-9-3-10-18-23)27(22-15-7-2-8-16-22)31(29(28)33)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
CQOJJGSPFQHNJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)N2C3=CC=CC=C3)C(=NC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



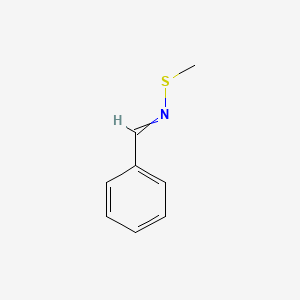
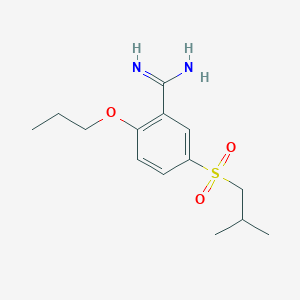

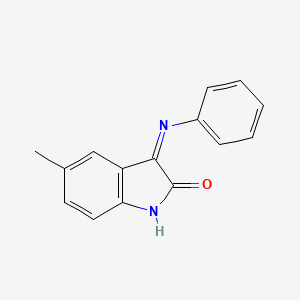
![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
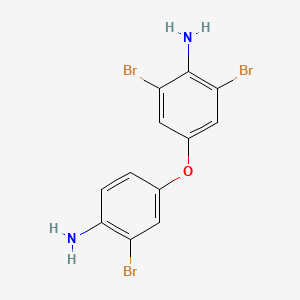
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
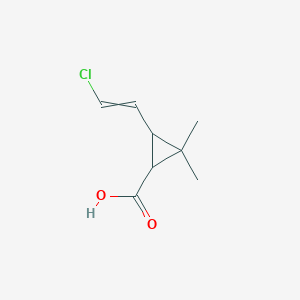
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)

